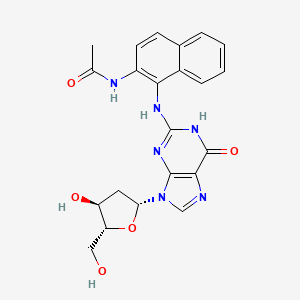
N-(2-Acetamidonaphthalen-1-yl)-2'-deoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine is a synthetic compound that combines the structural features of naphthalene and deoxyguanosine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the naphthalene moiety imparts unique chemical properties, while the deoxyguanosine component is significant in nucleic acid chemistry.
準備方法
The synthesis of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine typically involves multi-step organic reactions. One common synthetic route includes the acylation of 2-naphthylamine with acetic anhydride to form 2-acetamidonaphthalene. This intermediate is then coupled with 2’-deoxyguanosine under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
化学反応の分析
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the naphthalene ring to a dihydronaphthalene structure.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles such as halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be incorporated into nucleic acids for studying DNA interactions and modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine involves its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal base pairing and affecting the replication and transcription processes. Molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The pathways involved may include DNA damage response and repair mechanisms.
類似化合物との比較
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine can be compared with other similar compounds such as:
Naphthalene derivatives: These compounds share the naphthalene moiety but differ in their functional groups and biological activities.
Deoxyguanosine analogs: These compounds have modifications on the deoxyguanosine structure, affecting their interaction with DNA. The uniqueness of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine lies in its combined structural features, which impart distinct chemical and biological properties.
特性
CAS番号 |
253270-16-5 |
|---|---|
分子式 |
C22H22N6O5 |
分子量 |
450.4 g/mol |
IUPAC名 |
N-[1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]amino]naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C22H22N6O5/c1-11(30)24-14-7-6-12-4-2-3-5-13(12)18(14)25-22-26-20-19(21(32)27-22)23-10-28(20)17-8-15(31)16(9-29)33-17/h2-7,10,15-17,29,31H,8-9H2,1H3,(H,24,30)(H2,25,26,27,32)/t15-,16+,17+/m0/s1 |
InChIキー |
HSSMOXFTGDGVNT-GVDBMIGSSA-N |
異性体SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)NC3=NC4=C(C(=O)N3)N=CN4[C@H]5C[C@@H]([C@H](O5)CO)O |
正規SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)NC3=NC4=C(C(=O)N3)N=CN4C5CC(C(O5)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



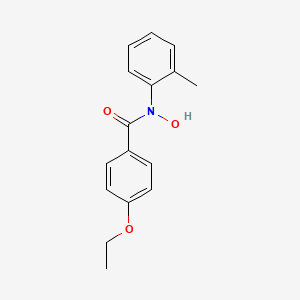
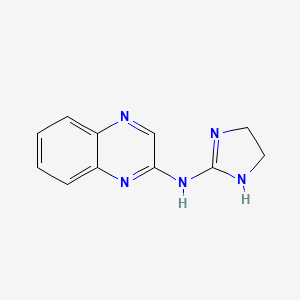
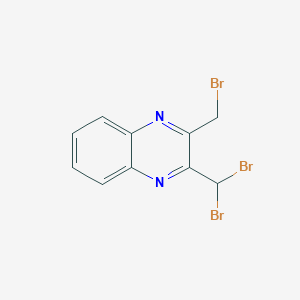
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
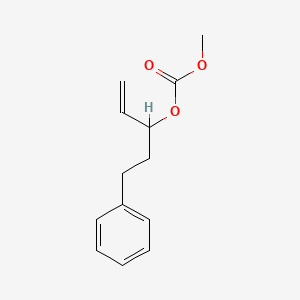


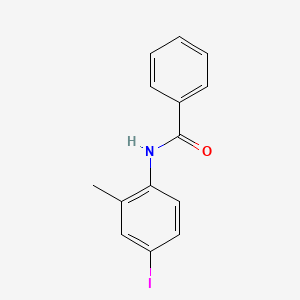
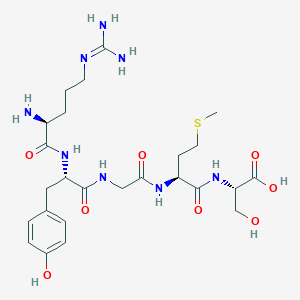
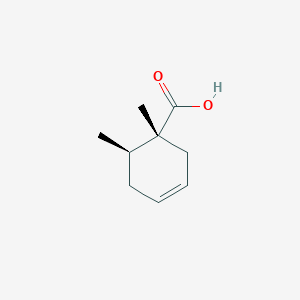
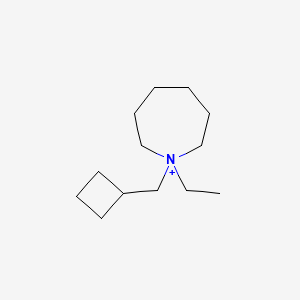
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
